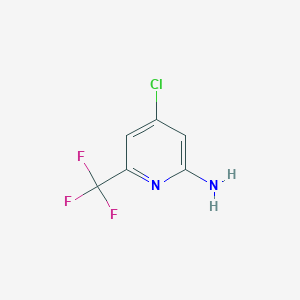

4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

4-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride. The reaction is carried out in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures . The general reaction scheme is as follows:

2-Fluoro-4-(trifluoromethyl)pyridine+Ethylamine hydrochloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an aminated pyridine derivative.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with an aryl boronic acid.

Applications De Recherche Scientifique

Agrochemical Applications

The trifluoromethyl group is known to improve the efficacy of agrochemical agents. Compounds derived from 4-chloro-6-(trifluoromethyl)pyridin-2-amine have been utilized in the development of various pesticides and herbicides.

Key Agrochemical Products:

- Fluazifop-butyl : This was one of the first derivatives to enter the market, demonstrating effective weed control.

- Flonicamid : A novel insecticide designed to manage aphid populations, which was developed through structural optimization of TFMP derivatives .

Table 1: Agrochemical Products Derived from Trifluoromethylpyridine

| Product Name | Type | Target Pest/Weed | Development Year |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Grasses | Early 1990s |

| Flonicamid | Insecticide | Aphids | 2009 |

| Pyridalyl | Insecticide | Lepidopterous pests | 2007 |

Research indicates that these compounds exhibit enhanced biological activities due to the synergistic effects of fluorine and the pyridine moiety, leading to increased potency against target organisms .

Pharmaceutical Applications

In pharmaceuticals, this compound has been explored for its potential as a therapeutic agent. The compound's derivatives have shown promise in various therapeutic areas, including oncology and neurology.

Notable Pharmaceutical Developments:

- Leniolisib (CDZ173) : This compound is currently under clinical evaluation for treating activated PI3Kδ syndrome. The incorporation of trifluoromethyl groups has been linked to improved metabolic stability and solubility .

- Tavapadon (CVL-751) : Developed for Parkinson's disease, this compound showcases how modifications in the pyridine structure can enhance receptor affinity .

Table 2: Pharmaceutical Products Involving Trifluoromethylpyridine Derivatives

| Drug Name | Indication | Developer | Status |

|---|---|---|---|

| Leniolisib | Activated PI3Kδ syndrome | Novartis | Clinical Trials |

| Tavapadon | Parkinson’s disease | Cerevel Therapeutics | Clinical Trials |

Bioconversion Studies

Recent studies have highlighted the bioconversion potential of this compound using microbial systems. For instance, specific strains have been shown to convert this compound into hydroxylated derivatives with notable yields under optimized conditions .

Table 3: Bioconversion Yield Data

| Temperature (°C) | Conversion Rate (mg/g biomass/h) |

|---|---|

| 30 | 7.0 |

| 35 | 7.4 |

This bioconversion not only demonstrates the compound's versatility but also opens avenues for sustainable chemical synthesis processes.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-3-(trifluoromethyl)aniline

- 6-(Trifluoromethyl)-2-pyridinamine

- 4-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Activité Biologique

4-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS Number: 34486-23-2) is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄ClF₃N₂, characterized by a pyridine ring with a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position. These substituents enhance the compound's lipophilicity and metabolic stability, making it a candidate for drug development.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antibacterial Activity : Some studies have reported that derivatives of pyridin-2-amines show significant antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Antitumor Activity : Compounds within this class have demonstrated potential antitumor effects, with some showing selective toxicity towards cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Initial SAR studies suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances potency against specific biological targets. Conversely, modifications that alter the position or nature of the amino group can lead to a loss of activity .

Table 2: Selected SAR Findings

| Modification Type | Change Made | Effect on Activity |

|---|---|---|

| Electron-withdrawing | Addition of CF₃ group | Increased antibacterial potency |

| Amino group position | Change from 2-amino to 3-amino | Loss of antibacterial activity |

| Substituent type | Replacement with thiourea | Retained some activity, but reduced potency |

Case Studies

- Antibacterial Studies : A study conducted on similar pyridine derivatives demonstrated their ability to inhibit bacterial Sfp-PPTase, which is crucial for bacterial viability. The compound ML267, structurally related to this compound, showed submicromolar inhibition without affecting human cells, indicating a promising therapeutic window .

- Antitumor Effects : In vivo studies assessed the antitumor efficacy of pyridine derivatives against various cancer cell lines. Notably, certain compounds exhibited potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells while demonstrating significantly lower toxicity towards non-cancerous cells .

Table 3: Case Study Summary

Propriétés

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQHTGQCEBDIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558389 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-06-9 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.